![molecular formula C15H11Cl2N5OS B302691 N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B302691.png)
N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CTASA and is known for its unique chemical properties that make it suitable for various laboratory experiments.
Wirkmechanismus
The mechanism of action of CTASA is not yet fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in various biological processes. CTASA has also been shown to interact with various receptors in the body, which may contribute to its biological activities.
Biochemical and Physiological Effects:
CTASA has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. CTASA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
CTASA has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, CTASA has been found to exhibit a wide range of biological activities, making it suitable for various types of experiments.
However, there are also some limitations associated with the use of CTASA in laboratory experiments. For example, this compound may exhibit toxicity at high concentrations, which may limit its use in certain types of experiments. Additionally, the mechanism of action of CTASA is not yet fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for research involving CTASA. One potential area of study is the development of new drugs based on the chemical structure of CTASA. This compound has been found to exhibit various biological activities, making it a promising candidate for drug development.
Another area of research is the elucidation of the mechanism of action of CTASA. Understanding how this compound works at the molecular level may provide insights into its potential applications in various areas of research.
Finally, there is also potential for the use of CTASA in combination with other compounds to enhance its biological activities. This approach may lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of CTASA involves the reaction of 4-chlorobenzoyl chloride and 3-chlorophenyltetrazole in the presence of sodium sulfide. The resulting compound is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
CTASA has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. CTASA has also been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
Produktname |
N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide |
---|---|
Molekularformel |
C15H11Cl2N5OS |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C15H11Cl2N5OS/c16-10-4-6-12(7-5-10)18-14(23)9-24-15-19-20-21-22(15)13-3-1-2-11(17)8-13/h1-8H,9H2,(H,18,23) |
InChI-Schlüssel |
PURYWDUSPLXQTF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.